

Bedaquiline Impurity 2-d6: A Technical Guide to Suppliers, Availability, and Analysis

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Compound of Interest

Compound Name: Bedaquiline impurity 2-d6

Cat. No.: B12404410

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sourcing and availability of **Bedaquiline impurity 2-d6**, a critical deuterated internal standard for bioanalytical and pharmacokinetic studies. This document summarizes available quantitative data from various suppliers and outlines a general workflow for the procurement and utilization of such specialized chemical reagents.

Supplier and Availability Overview

Bedaquiline impurity 2-d6, a deuterium-labeled analog of Bedaquiline, is essential for accurate quantification in complex biological matrices using mass spectrometry.^{[1][2]} Several suppliers offer this stable isotope-labeled compound, primarily for research and development purposes.^{[3][4]} The availability and product specifications vary among suppliers, as detailed in the table below.

Supplier	Product Name	Catalog Number	Availability	Available Quantities
Clinivex	Bedaquiline Impurity 2-d6	Not specified	In stock[3]	10mg, 50mg, 100mg[3]
MedchemExpress	Bedaquiline impurity 2-d6	Not specified	Get quote[5]	Not specified
Veeprho	Bedaquiline Impurity 2-D6	Not specified	Request a Quote[2]	Not specified
Simson Pharma	Bedaquiline-d6	B1100001[6]	Limited Stock[6]	Not specified
Pharmaffiliates	Bedaquiline-d6 (Mixture of Diastereomers)	PA STI 009880[7]	Not specified	Not specified

Note: It is crucial to verify with Simson Pharma and Pharmaffiliates whether their listed "Bedaquiline-d6" corresponds to the specific "impurity 2-d6" diastereomer required for your research, as Pharmaffiliates explicitly states their product is a mixture of diastereomers.[7]

Chemical and Physical Data

Parameter	Value	Source
Molecular Formula	C ₃₂ H ₂₅ D ₆ BrN ₂ O ₂	Pharmaffiliates[7], Simson Pharma[6]
Molecular Weight	561.54 g/mol	Pharmaffiliates[7], Simson Pharma[6]
Synonyms	rel-(1R,2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol	Clinivex[3]
IUPAC Name	rel-(1R, 2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol	Veeprho[2]

Experimental Protocols

Detailed experimental protocols for the use of **Bedaquiline impurity 2-d6** are typically developed and validated in-house by research laboratories. However, the primary application of this compound is as an internal standard in analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Bedaquiline in biological samples.[1][2]

A general workflow for such an analysis would involve:

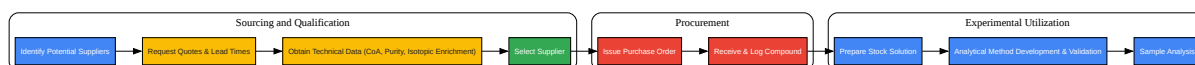
- **Sample Preparation:** Protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma, serum) to which a known concentration of **Bedaquiline impurity 2-d6** has been added.
- **Chromatographic Separation:** Separation of the analyte (Bedaquiline) and the internal standard (**Bedaquiline impurity 2-d6**) from other matrix components using a suitable HPLC or UHPLC column and mobile phase gradient.

- **Mass Spectrometric Detection:** Detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Bedaquiline and **Bedaquiline impurity 2-d6** would be monitored.

Researchers should consult scientific literature for validated bioanalytical methods for Bedaquiline for more specific starting points on parameters like column chemistry, mobile phases, and mass spectrometry settings.

Logical Workflow for Procurement and Utilization

The following diagram illustrates the logical steps involved in sourcing and utilizing a specialized chemical standard like **Bedaquiline impurity 2-d6** for research purposes.

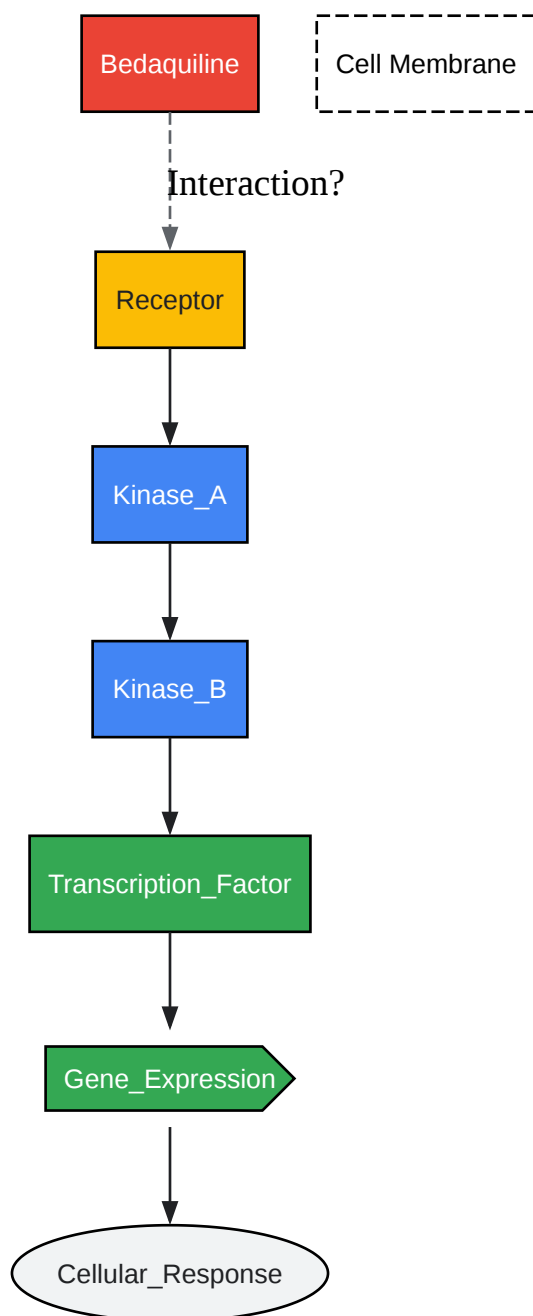


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Procurement and utilization workflow for a chemical standard.

Hypothetical Signaling Pathway Investigation

While Bedaquiline's primary mechanism of action is the inhibition of mycobacterial ATP synthase, research into its off-target effects or interactions with host cell signaling pathways is an area of ongoing investigation. The diagram below represents a hypothetical signaling pathway that could be studied to understand the potential impact of Bedaquiline or its metabolites on cellular processes.



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